molecular formula C16H13Cl3N2O2S2 B2586884 1-(4-chlorobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-40-0

1-(4-chlorobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2586884
CAS No.: 868218-40-0
M. Wt: 435.76
InChI Key: OHKQLFHEWNILHX-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of chlorobenzenesulfonyl and dichlorophenylmethyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the reaction of aryl amidines with ketones under transition-metal-free conditions . This process can yield high amounts of the desired imidazole derivative through a rearrangement reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-chlorobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases such as cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the sulfonyl and sulfanyl groups, which can form strong bonds with the target molecules. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(4-chlorobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O2S2/c17-12-2-4-13(5-3-12)25(22,23)21-8-7-20-16(21)24-10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKQLFHEWNILHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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